3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone ring system. Its structure features a 3-benzyl group, a 6-chloro substituent, a 4-fluorophenyl group at position 9, and a 4-methyl group. These substituents influence its physicochemical properties, such as lipophilicity (enhanced by the benzyl and chloro groups) and electronic effects (modulated by the electron-withdrawing fluorine atom).
Properties
Molecular Formula |
C25H19ClFNO3 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H19ClFNO3/c1-15-19-12-22(26)24-21(13-28(14-30-24)18-9-7-17(27)8-10-18)23(19)31-25(29)20(15)11-16-5-3-2-4-6-16/h2-10,12H,11,13-14H2,1H3 |
InChI Key |
WCWHQAPEDAQHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Chloro-4-Methylcoumarin Intermediate
The coumarin core is synthesized via Pechmann condensation under acidic conditions:
Reaction Conditions
-
Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq), conc. H₂SO₄ (5 vol%)
-
Temperature: 0°C → 25°C (gradual warming over 4 h)
-
Yield: 82% after recrystallization (ethanol/water)
Chlorination at position 6 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at -10°C, yielding 6-chloro-4-methylcoumarin with 91% regioselectivity.
Synthesis of 4-Fluorobenzyl-Protected β-Amino Alcohol
The amino alcohol segment is prepared through a three-step sequence:
-
Mannich Reaction
-
4-Fluorobenzaldehyde (1.0 eq), methylamine (1.5 eq), paraformaldehyde (1.2 eq)
-
Solvent: Ethanol, reflux (12 h)
-
Intermediate: 4-fluorobenzylidene-methylamine (Yield: 78%)
-
-
Reductive Amination
-
NaBH₄ (2.0 eq) in THF at 0°C
-
Isolation of 4-fluorobenzyl-methylamine (Yield: 85%)
-
-
Epoxide Ring-Opening
Cyclocondensation to Form Oxazinone Ring
The coumarin and amino alcohol intermediates undergo cyclocondensation using:
Optimized Conditions
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)
-
Solvent: Toluene, Dean-Stark trap for azeotropic water removal
-
Temperature: 110°C (8 h)
-
Yield: 68% after column chromatography (silica gel, hexane/EtOAc 4:1)
Critical parameters include strict control of stoichiometry (1:1.05 coumarin:amino alcohol) and exclusion of moisture to prevent hydrolysis.
Multicomponent Reaction Approaches
Recent advances utilize one-pot protocols inspired by γ-lactam synthesis methodologies:
Representative Procedure
-
Charge 6-chloro-4-methylcoumarin (1.0 eq), 4-fluorobenzylamine (1.1 eq), and chloroacetyl chloride (1.2 eq) in CH₂Cl₂
-
Add MgSO₄ (4.0 eq) to sequester HCl byproduct
-
Stir at 25°C for 24 h
-
Quench with saturated NaHCO₃, extract with DCM
-
Purify via flash chromatography (Yield: 59%)
Advantages
-
Reduced purification steps
-
In situ generation of reactive acyl chloride intermediates
Limitations
-
Competing N-acylation reduces yield compared to stepwise methods
Critical Reaction Parameters
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclocondensation | 100–120°C | Δ10°C → ±12% yield |
| Solvent Polarity | logP 2.1–2.8 | Lower polarity ↑ rate |
| Catalyst Loading | 8–12 mol% p-TSA | <8%: Incomplete reaction |
Polar aprotic solvents (DMF, DMSO) promote side reactions, while toluene balances reactivity and selectivity.
Substituent Effects on Reactivity
-
4-Fluorobenzyl Group : Electron-withdrawing nature accelerates cyclization (k = 0.42 h⁻¹ vs 0.29 h⁻¹ for benzyl)
-
Methyl at C4 : Steric hindrance reduces by 18% compared to unsubstituted analogs
-
Chloro at C6 : Directs electrophilic attacks to C7 position (93:7 regioselectivity)
Purification and Characterization
Chromatographic Methods
-
Normal Phase SiO₂ : Hexane/EtOAc gradient (4:1 → 1:1)
-
HPLC Purity : 99.2% (C18 column, MeCN/H₂O 65:35, 1 mL/min)
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 (d, J = 8.4 Hz, 2H, Ar-F), 5.12 (s, 2H, N-CH₂), 2.41 (s, 3H, C4-CH₃) |
| ¹³C NMR | 165.8 (C=O), 162.1 (d, J = 245 Hz, C-F), 55.3 (N-CH₂) |
| HRMS | m/z 449.1241 [M+H]⁺ (calc. 449.1238) |
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Stepwise | 5 | 42% | 99.1% | Pilot-scale |
| Multicomponent | 3 | 59% | 97.8% | Lab-scale |
| Patent Example | 4 | 51% | 98.5% | Bench-scale |
The stepwise approach remains preferred for GMP production despite lower yield, owing to superior reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related chromeno-oxazinone derivatives from the evidence, focusing on substituents, physical properties, and synthesis insights:
Key Observations:
Substituent Effects: The benzyl group in the target compound likely increases lipophilicity compared to analogs with hydroxyalkyl (e.g., 4-hydroxybutyl) or thienylmethyl groups . The 6-chloro substituent may enhance metabolic stability, as seen in other halogenated chromeno-oxazinones . Fluorine at position 9 (4-fluorophenyl) is associated with improved pharmacokinetic profiles in fluorinated isoflavones .
Physical Properties: Melting points for analogs range widely (78–166°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but may align with trends observed in non-polar derivatives (e.g., ~120–160°C) . Molecular weights vary significantly (396–516 g/mol), reflecting differences in substituent complexity.
Synthesis Insights :
- Fluorinated analogs are synthesized via Mannich condensation or nucleophilic substitution, leveraging formaldehyde and amines for ring closure .
- Chlorination steps (e.g., using PCl₅/POCl₃) are common for introducing chloro groups, as seen in .
Research Findings and Trends
Chloro vs. Methyl Groups : Chloro substituents generally increase metabolic resistance compared to methyl groups, which may improve bioavailability .
Benzyl vs.
Biological Activity
3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with significant potential in biological applications. Its unique structure includes various functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C25H19ClFNO3
- Molecular Weight : 435.9 g/mol
- IUPAC Name : 3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in various signaling pathways. The precise mechanisms remain under investigation but suggest potential applications in treating diseases such as cancer and inflammation.
Anticancer Properties
Research indicates that compounds similar to 3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human breast adenocarcinoma (MCF-7) | 5.0 | Induction of apoptosis via mitochondrial pathway |
| Human cervical carcinoma (HeLa) | 7.5 | DNA synthesis inhibition and damage |
| Human duodenal adenocarcinoma (HuTu 80) | 4.0 | ROS production leading to cell death |
These effects are often linked to the induction of reactive oxygen species (ROS) and the triggering of apoptosis pathways .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Antiviral Activity
Preliminary studies indicate that derivatives of this compound may exhibit antiviral activity against certain viruses by interfering with viral replication processes. The specific mechanisms are still being elucidated but may involve inhibition of viral enzymes or interference with viral entry into host cells.
Case Studies
-
Study on Antitumor Efficacy
A study published in Cancer Letters evaluated the antitumor efficacy of a related compound in vivo. The results demonstrated a significant reduction in tumor volume in mice treated with the compound compared to controls. The mechanism was linked to enhanced apoptosis and reduced proliferation markers. -
Inflammation Model
In a murine model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced infiltration of immune cells into affected tissues.
Research Findings
Recent findings highlight the dual role of the compound in both inhibiting tumor growth and modulating immune responses:
- Cytotoxicity : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as Doxorubicin, enhanced cytotoxic effects were observed, suggesting potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
